4-(Hydroxycarbamoyl)benzoic acid
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Overview
Description
4-(Hydroxycarbamoyl)benzoic acid: is an organic compound with the molecular formula C8H7NO4. It is a derivative of benzoic acid, where a hydroxyl group and a carbamoyl group are attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Hydroxycarbamoyl)benzoic acid can be synthesized through several methods. One common method involves the reaction of 4-aminobenzoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the hydroxamic acid derivative .
Industrial Production Methods: Industrial production of this compound often involves the use of optimized synthetic routes to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxycarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro and halogenated derivatives.
Scientific Research Applications
4-(Hydroxycarbamoyl)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Hydroxycarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect various biochemical pathways, including those related to inflammation and cell proliferation.
Comparison with Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with similar structural features.
4-Hydroxybenzoic acid: A hydroxylated derivative of benzoic acid with similar chemical properties.
Salicylic acid: Another hydroxylated benzoic acid derivative with notable medicinal properties
Uniqueness: 4-(Hydroxycarbamoyl)benzoic acid is unique due to the presence of both hydroxyl and carbamoyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
22372-40-3 |
---|---|
Molecular Formula |
C8H7NO4 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
4-(hydroxycarbamoyl)benzoic acid |
InChI |
InChI=1S/C8H7NO4/c10-7(9-13)5-1-3-6(4-2-5)8(11)12/h1-4,13H,(H,9,10)(H,11,12) |
InChI Key |
LJRCHULXIQNSDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NO)C(=O)O |
Origin of Product |
United States |
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